N-[(4-sulfamoylphenyl)carbamothioyl]acetamide
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Overview
Description
“N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C9H11N3O3S2 .
Synthesis Analysis
A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases and literature .Chemical Reactions Analysis
The compound was used in inhibition studies on human and mycobacterial carbonic anhydrases . The potency for the inhibition of hCA I by the newly designed compounds followed the order: long aliphatic chain (C6)-substituted > medium aliphatic chain (C2-C4)-substituted ≥ medium-sized cyclic aliphatic (C6)-substituted ≈ vinyl-substituted ≈ benzyl-substituted > small-sized cyclic aliphatic (C3)-substituted ≈ aryl-substituted derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases and literature .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A series of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide derivatives were synthesized and evaluated for antimicrobial activity. These derivatives showed potent activity against various microbial strains, indicating their potential as effective antimicrobial agents (Darwish et al., 2014).
- Antimicrobial Drug Complexes : Research on the synthesis of new azo complexes derived from N-(4-hydroxyphenyl)acetamide and their antimicrobial activity studies demonstrated the compound's potential as a base for creating effective antimicrobial agents (Fahad, 2017).
Enzyme Inhibition
- Carbonic Anhydrase and Lipoxygenase Inhibition : Investigations into the enzyme inhibition properties of this compound derivatives revealed significant inhibitory activity against carbonic anhydrase and lipoxygenase enzymes. These findings are relevant for the development of new therapeutic agents targeting these enzymes (Saeed et al., 2021).
Synthesis and Reactivity Studies
- Heterocyclic Compound Synthesis : this compound has been used as a building block for the synthesis of various polyfunctionalized heterocyclic compounds. Its reactivity and utility in creating diverse chemical structures have been extensively studied, highlighting its importance in organic synthesis (Gouda, 2014).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on the corrosion inhibitory effects of certain derivatives of this compound on carbon steel in hydrochloric acid solutions was conducted. The studies showed these compounds' potential as effective corrosion inhibitors, which could have practical applications in industrial settings (Esmaeili et al., 2016).
Biological Interactions and Properties
- Electronic and Biological Interaction Studies : Detailed studies on the electronic behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, a related compound, were conducted. These studies provide insights into the compound's reactivity in different environments and its potential biological applications (Bharathy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-[(4-sulfamoylphenyl)carbamothioyl]acetamide are the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . These enzymes play a crucial role in catalyzing the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . This compound has been shown to display better inhibition against hCA I, hCA II, and hCA VII compared with acetazolamide (AAZ), a control drug .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the carbon dioxide hydration reaction, which is fundamental to several important pathophysiological processes connected to pH buffering, metabolism, signaling, and other processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrases, leading to a disruption in the balance of carbon dioxide and bicarbonate in the body . This can have downstream effects on various physiological processes.
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S2/c1-6(13)11-9(16)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,1H3,(H2,10,14,15)(H2,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDRMKNHJPYWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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